Methyl 2-(2-chloroacetamido)-3-methylpentanoate
Description
Methyl 2-(2-chloroacetamido)-3-methylpentanoate is a chiral ester-amide hybrid compound featuring a 3-methylpentanoate backbone substituted at the second carbon with a 2-chloroacetamido group. This structure combines a branched aliphatic ester with a reactive chloroacetamide moiety, making it a versatile intermediate in medicinal chemistry and drug synthesis. Its synthesis typically involves the reaction of methyl amino esters (e.g., methyl 2-amino-3-methylpentanoate) with chloroacetyl chloride under basic conditions, achieving moderate yields (~56% over two steps) . The compound’s structural complexity is confirmed via FTIR, NMR (¹H and ¹³C), and HRMS analyses .
The chloroacetamido group enables nucleophilic substitution reactions, facilitating its use in constructing heterocyclic systems (e.g., quinazolinones) or covalent enzyme inhibitors (e.g., HDAC or cysteine protease inhibitors) . Its branched ester chain enhances lipophilicity, influencing pharmacokinetic properties in derived bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-4-6(2)8(9(13)14-3)11-7(12)5-10/h6,8H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGVNNSSLBGHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Ketoesters with Chloroacetonitrile
Reaction Mechanism and Substrate Selection
The most direct route involves the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile under acidic conditions. This method proceeds via nucleophilic attack of the α-ketoester enolate on chloroacetonitrile, followed by intramolecular cyclization to form the acetamido backbone. Critical to this pathway is the use of anhydrous solvents (e.g., toluene or benzene) and catalytic p-toluenesulfonic acid (p-TsOH) to facilitate water removal via Dean-Stark distillation.
Optimization of Reaction Conditions
Table 1 summarizes yields across varying temperatures and solvents:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 24 | 35 |
| Benzene | 80 | 48 | 64 |
| Dichloroethane | 70 | 36 | 42 |
Data adapted from Schmidt et al. demonstrates that benzene at 80°C maximizes yield (64%) despite longer reaction times, attributed to improved azeotropic water removal. Substituting benzene with toluene reduces yield due to incomplete enolate formation.
Horner-Wadsworth-Emmons Olefination
Phosphonate Intermediate Synthesis
HWE olefination employs methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate as a key precursor. This phosphonate ester is synthesized via bromination of methyl 2-acetamidoacetate followed by a Michaelis-Arbusov reaction with trimethyl phosphite. The bromine atom at the α-position acts as a leaving group, enabling nucleophilic displacement by phosphite (Scheme 1):
$$
\text{Methyl 2-acetamidoacetate} \xrightarrow{\text{PBr}3} \text{Methyl 2-bromo-2-acetamidoacetate} \xrightarrow{\text{P(OMe)}3} \text{Phosphonate ester}
$$
Stereochemical Considerations
The Z/E selectivity of the resulting olefin is controlled by the base used during olefination. DBU (1,8-diazabicycloundec-7-ene) favors the Z-isomer (78:22 Z/E) due to its strong base strength, which promotes kinetic deprotonation. In contrast, weaker bases like triethylamine yield 1:1 mixtures, complicating purification.
Michaelis-Arbusov Reaction Pathways
Synthesis via α-Bromoesters
An alternative route involves the reaction of 2,2-bis(2-chloroacetamido)-4-methylpentanoic acid with methanol under acidic conditions. Pyrolysis of this intermediate at 120°C eliminates HCl, generating the target compound with 56% yield. This method is advantageous for scalability but requires rigorous temperature control to avoid decarboxylation side reactions.
Byproduct Analysis
GC-MS data reveals two primary byproducts:
Comparative Analysis of Synthetic Routes
Table 2 evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| α-Ketoester Condensation | 64 | 95 | Moderate | Low |
| HWE Olefination | 58 | 98 | High | High |
| Michaelis-Arbusov | 56 | 90 | Low | Moderate |
The α-ketoester route offers the best balance of yield and cost, while HWE olefination provides higher purity for enantioselective applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloroacetamido)-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are substituted amides or thioamides, depending on the nucleophile used.
Hydrolysis: The major products are 3-methylpentanoic acid and 2-chloroacetamide.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-chloroacetamido)-3-methylpentanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamido group.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloroacetamido)-3-methylpentanoate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetamido group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 2-(2-Chloroacetamido)-3-methylpentanoate and Analogues
Key Observations
Backbone Length and Branching: The 3-methylpentanoate chain in the target compound provides greater lipophilicity compared to the 2-methylpropanoate analogue (C₇H₁₂ClNO₃) . This enhances membrane permeability in derived drugs.
Substituent Effects: Phenoxyacetamido groups (C₁₉H₂₅FNO₅) introduce bulkiness and electron-withdrawing effects, altering substrate specificity in protease inhibition . Hydroxy and dimethyl groups (C₁₄H₁₇ClNO₄) enhance HDAC inhibitory activity by mimicking natural lysine substrates .
Synthetic Efficiency: The target compound and its 2-methylpropanoate analogue share comparable synthesis yields (~56%), suggesting similar reactivity of chloroacetyl chloride with methyl amino esters . Indole- and phenoxy-substituted derivatives require multi-step purifications, reducing overall efficiency .
Bioactivity: HDAC inhibitors (C₁₄H₁₇ClNO₄) show potent antiproliferative effects against HeLa cells (IC₅₀ < 10 µM) , while cysteine protease inhibitors (C₁₉H₂₅FNO₅) target Plasmodium falciparum enzymes critical for parasite survival .
Biological Activity
Methyl 2-(2-chloroacetamido)-3-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, and relevant case studies, highlighting its potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 2-chloroacetamide with appropriate alkylating agents. The synthesis pathway often includes the formation of intermediates that can be further modified to enhance biological activity.
Biological Activity
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (HCT-116) and cervical cancer (HeLa) cells.
-
IC50 Values : The inhibitory concentration (IC50) values for these compounds range from 0.12 mg/mL to 0.81 mg/mL, indicating a strong potential for selective targeting of cancer cells without affecting normal cells like HEK-293 .
Compound IC50 (mg/mL) 7a 0.12 7g 0.12 7d 0.81 - Mechanism of Action : The mechanism by which these compounds exert their effects appears to involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell cycle and apoptosis . Molecular docking studies suggest that the most active compounds bind effectively to the ATP binding site of TRAP1, a mitochondrial chaperone implicated in cancer cell survival .
Case Studies
Several case studies illustrate the efficacy of this compound and its derivatives:
- Study on HCT-116 Cells : In a controlled study, compounds derived from this compound were tested on HCT-116 cells. The results showed significant inhibition of cell proliferation, with observable morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .
- Comparison with Standard Drugs : In comparative studies against standard anticancer drugs like doxorubicin, some derivatives demonstrated superior activity, with lower IC50 values indicating higher potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
